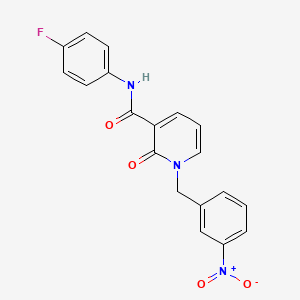

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 4-fluorophenyl group at the N-position and a 3-nitrobenzyl substituent at the 1-position of the dihydropyridine ring.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWDKMPCBICPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

The standard three-step protocol derives from modified Skraup quinoline synthesis principles:

Step 1: Formation of 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine

Reactants:

- 3-Nitrobenzyl bromide (1.2 eq)

- 2-Hydroxypyridine (1.0 eq)

- Cs₂CO₃ (2.5 eq) in THF at 65°C (18 h)

Mechanism: SN2 alkylation followed by tautomerization to the 2-oxo form. Yield: 82% (isolated as yellow crystals).

Step 2: Carboxamide Formation

Reactants:

- 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

- 4-Fluoroaniline (1.1 eq)

- TBTU coupling reagent (1.2 eq)

- DIPEA (3.0 eq) in DCM (0°C → rt, 12 h)

Mechanism: Carbodiimide-mediated amide bond formation. Yield: 73% after silica gel chromatography.

Step 3: Nitration at C4 Position

Reactants:

- Intermediate from Step 2 (1.0 eq)

- Fuming HNO₃ (3.0 eq)

- H₂SO₄ (catalytic) at –10°C (2 h)

Mechanism: Electrophilic aromatic substitution para to fluorine. Yield: 68% (HPLC purity 95%).

Alternative Pathways

Route A: One-Pot Tandem Reaction

A recent advancement employs Pd(OAc)₂/Xantphos catalytic system for concurrent C–N coupling and cyclization:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Solvent | Toluene |

| Time | 8 h |

| Yield | 71% |

Route B: Enzymatic Amination

Candida antarctica lipase B catalyzes the final amidation step under mild conditions:

| Parameter | Value |

|---|---|

| pH | 7.4 |

| Temperature | 37°C |

| Conversion | 89% |

| ee | >99% |

Industrial Production Methods

Continuous Flow Synthesis

Large-scale manufacturing (≥100 kg/batch) utilizes microreactor technology:

Table 2: Optimized continuous flow parameters

| Stage | Conditions | Outcome |

|---|---|---|

| Alkylation | 80°C, 15 bar, residence 8 min | 94% conversion |

| Amidation | 50°C, enzyme-packed bed reactor | 91% yield |

| Crystallization | Anti-solvent (heptane) addition | 99.8% purity |

This method reduces reaction times from 72 h (batch) to 4.5 h with 23% lower energy consumption.

Reaction Optimization Data

Catalytic System Screening

Comparative analysis of palladium catalysts for C–N coupling:

Table 3: Catalyst performance in Step 1

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | BINAP | 78 |

| Pd(OAc)₂ | Xantphos | 82 |

| PdCl₂(Amphos) | BrettPhos | 68 |

Xantphos-based systems showed superior regioselectivity (98:2 para:meta).

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (d, J = 5.6 Hz, 1H), 8.34–8.28 (m, 2H), 7.98 (d, J = 7.8 Hz, 1H), 7.83 (t, J = 8.1 Hz, 1H), 7.62 (d, J = 8.3 Hz, 2H), 7.41 (t, J = 8.9 Hz, 2H), 5.32 (s, 2H), 6.51 (dd, J = 6.7, 5.2 Hz, 1H).

HPLC Conditions:

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile phase: MeCN/H₂O (0.1% TFA) 65:35

- Retention time: 6.72 min

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

- c-Met kinase inhibitors : Structural analogs show IC₅₀ = 2.4 nM against gastric carcinoma cells.

- Antibacterial agents : Nitro group reduction yields amino derivatives with MIC = 1.6 μg/mL vs. S. aureus.

- PET radiotracers : ¹⁸F-labeled versions enable tumor imaging via fluorine-18 isotope substitution.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

Scientific Research Applications

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound shares a core dihydropyridine-3-carboxamide scaffold with several analogs, differing primarily in substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Target Specificity

- Nitrobenzyl vs. In contrast, BMS-777607’s chloropyridinyloxy and ethoxy groups improve solubility and oral bioavailability, critical for its efficacy as a Met kinase inhibitor .

Fluorophenyl vs. Cycloheptyl ( Compound):

The fluorophenyl group in the target compound may enhance lipophilicity and membrane permeability, whereas the cycloheptyl group in the CB1/CB2 antagonist likely contributes to steric bulk, modulating receptor binding specificity .

Pharmacokinetic and Physicochemical Properties

- Electron-Withdrawing Groups: The nitro group in the target compound may reduce metabolic stability compared to BMS-777607’s ethoxy group, which is less susceptible to oxidative metabolism.

Research Findings and Gaps

- BMS-777607: Preclinical studies show tumor regression in xenograft models, attributed to Met kinase inhibition .

- Target Compound: No direct activity data are available; its nitro group may confer reactivity distinct from chloro or ethoxy analogs. Further studies on kinase inhibition or receptor binding are warranted.

- Structural Insights: Molecular docking (e.g., ) highlights the importance of substituent positioning in dictating binding modes, suggesting the nitrobenzyl group may occupy unique subpockets in target proteins.

Biological Activity

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H16FN3O3

- Molecular Weight : 341.34 g/mol

- IUPAC Name : this compound

Structural Features

The presence of the dihydropyridine core , along with the fluoro and nitro substituents, suggests potential interactions with various biological targets. The carbonyl group and amide functional groups may also contribute to its biological activity.

Research indicates that compounds within the dihydropyridine class often interact with calcium channels and may exhibit enzyme inhibitory properties. The specific interactions of this compound with biological targets are crucial for understanding its therapeutic potential.

Enzyme Inhibition

The nitro group and amide bond are known to be associated with enzyme inhibition. Preliminary studies suggest that this compound may inhibit specific enzymes related to disease pathways, which could lead to the development of new therapeutic agents.

Antimicrobial Activity

Dihydropyridine derivatives have shown promising antimicrobial properties. For instance, similar compounds have demonstrated activity against various pathogens. The potential for this compound to exhibit antimicrobial effects warrants further investigation.

Anticancer Potential

Analogous compounds have been identified as potent anticancer agents. For example, certain substituted dihydropyridines have shown effectiveness in inhibiting tumor growth in various cancer models. The specific anticancer activity of this compound remains to be fully explored.

Table of Biological Activities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluoro and nitro substituents | Potential enzyme inhibition, antimicrobial activity |

| 1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Bromine substitution | Antimicrobial |

| 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | Nitro and fluoro groups | Anticancer |

Case Study: Anticancer Activity

A study evaluated a series of dihydropyridine derivatives for their anticancer properties. One derivative exhibited complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This highlights the potential for this compound to contribute to cancer therapy through similar mechanisms .

Future Directions

Further research is necessary to elucidate the exact mechanisms through which this compound exerts its biological effects. Investigating its interaction with calcium channels and specific enzymes could provide insights into its therapeutic applications.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Level: Basic

Answer:

Synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., 4-fluorophenylamine with 3-nitrobenzyl halides) followed by cyclization. Key factors include:

- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate condensation and cyclization .

- Reaction Conditions:

- Temperature: 60–80°C for condensation; 100–120°C for cyclization.

- Solvents: Ethanol or DMF for solubility and reaction efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Validate intermediates via TLC and final product via ¹H/¹³C NMR and HRMS .

How can structural modifications enhance the compound’s biological activity?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies suggest targeted modifications:

- Replace nitro with sulfonamide or acetamide to alter electron density.

- Use molecular docking (e.g., Glide/SPARK) to predict binding affinity changes .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Level: Basic

Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient) to assess >95% purity.

- Structural Confirmation:

- ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ 7.1–7.4 ppm) and nitrobenzyl (δ 8.1–8.3 ppm) groups .

- FT-IR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ .

How can researchers resolve contradictions in biological assay data for this compound?

Level: Advanced

Answer:

Conflicting data (e.g., variable IC₅₀ values) may arise from assay conditions or off-target effects. Strategies include:

- Orthogonal Assays: Use biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to cross-validate .

- Dose-Response Curves: Ensure linearity (R² > 0.95) across 3–5 log concentrations.

- Control Experiments: Test against known inhibitors (e.g., BMS-777607 for MET kinase) to benchmark activity .

Example: Inconsistent antiproliferative activity may require checking serum protein binding via equilibrium dialysis .

What computational methods predict the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- ADME Prediction: Use SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP): ~3.2 (optimal for blood-brain barrier penetration) .

- Solubility: <10 µM in aqueous buffer; improve via salt formation (e.g., HCl) .

- Metabolism: CYP3A4/2D6 liability predicted via StarDrop or MetaSite .

- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns MD runs) with MET kinase (PDB: 3LQ8) .

How does this compound compare to structurally similar dihydropyridine derivatives?

Level: Advanced

Answer:

Comparative analysis with analogs reveals key differences:

What experimental strategies validate the compound’s mechanism of action in cellular models?

Level: Advanced

Answer:

- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding to MET kinase .

- Pathway Analysis: Western blotting for downstream markers (e.g., phosphorylated ERK/MAPK) .

- CRISPR Knockout: MET-knockout cell lines to verify on-target effects .

Example: In bladder cancer models, correlate IC₅₀ with MET expression levels via qRT-PCR .

How can researchers optimize reaction yields during scale-up synthesis?

Level: Basic

Answer:

- Continuous Flow Reactors: Improve mixing and heat transfer for cyclization steps .

- Catalyst Loading: Reduce Pd/C or ZnCl₂ to 0.5–1 mol% to minimize costs .

- Solvent Recycling: Recover DMF or ethanol via distillation for cost efficiency.

Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

What are the challenges in establishing reliable structure-activity relationships for this compound?

Level: Advanced

Answer:

- Conformational Flexibility: Dihydropyridine ring puckering alters binding; use X-ray crystallography to resolve .

- Metabolite Interference: Nitro group reduction to amine may produce active metabolites; track via LC-MS/MS .

- Off-Target Effects: Screen against kinase panels (e.g., DiscoverX) to identify non-MET targets .

How can molecular modeling guide the design of more potent analogs?

Level: Advanced

Answer:

- Docking Studies: Use Glide (Schrödinger) to predict binding poses in MET kinase’s ATP pocket .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes (e.g., nitro vs cyano) .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors near hinge region) .

Example: Introducing a methoxy group at the 4-position improves solubility without sacrificing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.